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Compound of Interest

Compound Name: 3-Methyl-2-nitrophenylacetic acid

CAS No.: 18710-86-6

Cat. No.: B178851

Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

isomers is a critical step. The ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid,

while structurally similar, exhibit distinct spectroscopic properties due to the varied positions of

the nitro group on the phenyl ring. This guide provides a comparative analysis of these isomers

using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), complete with experimental data and protocols to aid in their differentiation.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the ortho-, meta-, and para-isomers of methyl-nitrophenylacetic

acid.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Proton

ortho-Isomer
(methyl 2-(2-
nitrophenyl)acetate
)

meta-Isomer
(methyl 2-(3-
nitrophenyl)acetate
)

para-Isomer
(methyl 2-(4-
nitrophenyl)acetate
)

-CH₃ (s) 3.72[1] ~3.70 (estimated) ~3.70 (estimated)

-CH₂- (s) 4.03[1] ~3.80 (estimated) ~3.75 (estimated)

Aromatic-H

7.36 (d, J = 7.3 Hz),

7.44-7.51 (m), 7.57-

7.63 (m), 8.12 (d, J =

7.8 Hz)[1]

~7.5-8.2 (complex

multiplet)
~7.5 (d), ~8.2 (d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon

ortho-Isomer
(methyl 2-(2-
nitrophenyl)acetate
)

meta-Isomer
(methyl 2-(3-
nitrophenyl)acetate
)

para-Isomer
(methyl 2-(4-
nitrophenyl)acetate
)

-CH₃ ~52.5 ~52.5 ~52.5

-CH₂- ~39.0 ~41.0 ~40.5

Aromatic C ~125-150 ~122-148 ~123-147

Aromatic C-NO₂ ~149.0 ~148.0 ~147.0

C=O ~171.0 ~171.0 ~171.0

Note: Specific experimental ¹³C NMR data was not readily available in the search results. The

presented values are estimates based on typical chemical shifts for similar structures.

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
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Functional Group

ortho-Isomer
(methyl 2-(2-
nitrophenyl)acetate
)

meta-Isomer
(methyl 2-(3-
nitrophenyl)acetate
)

para-Isomer
(methyl 2-(4-
nitrophenyl)acetate
)

C=O Stretch ~1735 ~1735 ~1735

NO₂ Asymmetric

Stretch
~1525 ~1530 ~1520

NO₂ Symmetric

Stretch
~1350 ~1355 ~1345

C-O Stretch ~1200-1250 ~1200-1250 ~1200-1250

Aromatic C-H Bending
~750-800 (ortho-

substitution)

~690-710 and ~810-

850 (meta-

substitution)

~800-860 (para-

substitution)

Note: Specific experimental IR data was not readily available in a comparative format. The

presented values are characteristic ranges for the indicated functional groups and substitution

patterns.

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Isomer Molecular Ion (M⁺) Key Fragment Ions

ortho-Isomer (methyl 2-(2-

nitrophenyl)acetate)
195 149, 136, 120, 92, 78, 65[2]

meta-Isomer (methyl 2-(3-

nitrophenyl)acetate)
195 136, 120, 92, 76

para-Isomer (methyl 2-(4-

nitrophenyl)acetate)
195 136, 120, 92, 76

Note: While the molecular ion peak will be the same for all isomers, the fragmentation pattern,

particularly the relative abundances of fragment ions, will differ.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenylacetic acid isomer in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Set the spectral width to cover the range of -1 to 13 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying a Fourier transform, phasing, and baseline correction.

Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean.
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the

signal-to-noise ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction (GC-MS):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl

acetate).

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to

a mass spectrometer.

The GC will separate the sample from the solvent and introduce it into the mass

spectrometer.

Ionization and Analysis:

Use Electron Ionization (EI) at a standard energy of 70 eV.

The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, typically

from 40 to 400 amu.

The detector will record the abundance of each ion at a specific m/z value.
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The resulting mass spectrum will show the molecular ion peak and the fragmentation

pattern.

Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the isomers of methyl-

nitrophenylacetic acid based on the spectroscopic data.

Workflow for Isomer Differentiation

Sample of
methyl-nitrophenylacetic acid isomer

1H NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Aromatic Region Pattern
- Ortho: 4 distinct signals
- Meta: Complex multiplet
- Para: 2 doublets (AA'BB')

Aromatic C-H Bending
- Ortho: ~750-800 cm-1

- Meta: ~690-710 & 810-850 cm-1
- Para: ~800-860 cm-1

Fragmentation Pattern
- Compare relative abundances
 of key fragments (e.g., m/z 149)

ortho-isomer meta-isomer para-isomer

Click to download full resolution via product page

Caption: Workflow for spectroscopic differentiation of methyl-nitrophenylacetic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Differentiating Isomers of Methyl-Nitrophenylacetic Acid:
A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178851/docs#differentiating-isomers-of-methyl-
nitrophenylacetic-acid-a-spectroscopic-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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